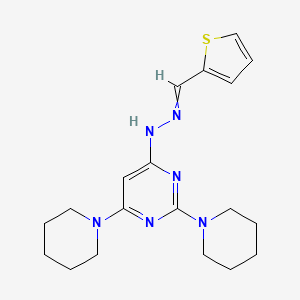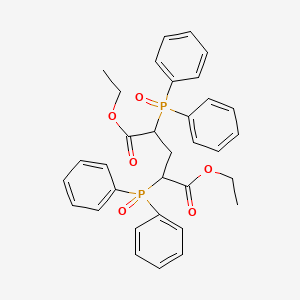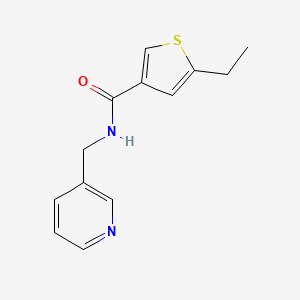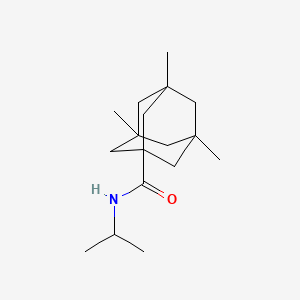
2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thiophene ring and a hydrazone functional group. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that the compound exerts its effects by inducing oxidative stress and DNA damage in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes involved in viral replication and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. The compound has also been shown to inhibit the replication of certain viruses by inhibiting viral enzymes. Additionally, it has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes.
実験室実験の利点と制限
The advantages of using 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone in lab experiments include its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. The compound has also been shown to exhibit low toxicity in animal studies. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone. One direction is to further investigate the mechanism of action of the compound in cancer cells, viruses, and bacteria. Another direction is to study the potential of the compound in combination with other therapeutic agents. Additionally, research could focus on developing more efficient synthesis methods for the compound.
合成法
The synthesis of 2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been achieved using different methods. One of the most common methods involves the reaction of 2-thiophenecarbaldehyde with 2,6-di-1-piperidinyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in good yield.
科学的研究の応用
2-thiophenecarbaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential as an antiviral agent and has been shown to inhibit the replication of certain viruses. Additionally, it has been studied for its potential as an antimicrobial agent and has been shown to exhibit activity against various bacterial strains.
特性
IUPAC Name |
2,6-di(piperidin-1-yl)-N-(thiophen-2-ylmethylideneamino)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6S/c1-3-9-24(10-4-1)18-14-17(23-20-15-16-8-7-13-26-16)21-19(22-18)25-11-5-2-6-12-25/h7-8,13-15H,1-6,9-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMQQLRBCTVJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC=CS3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-diphenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4895136.png)

![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)

![4-({3-[allyl(dimethyl)ammonio]propanoyl}amino)-4-methyltetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B4895215.png)
![methyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4895223.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-5-methyl-2-pyrazinecarboxamide](/img/structure/B4895235.png)

![11-(4-bromophenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4895242.png)